Pentaerythrityl tetraheptanoate

Description

Properties

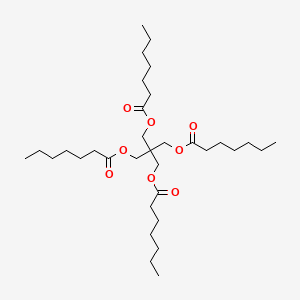

IUPAC Name |

[3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propyl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O8/c1-5-9-13-17-21-29(34)38-25-33(26-39-30(35)22-18-14-10-6-2,27-40-31(36)23-19-15-11-7-3)28-41-32(37)24-20-16-12-8-4/h5-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGQPNAQUYGWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180467 | |

| Record name | 2,2-Bis(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25811-35-2 | |

| Record name | Heptanoic acid, 1,1′-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25811-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythrityl tetraheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025811352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRAHEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/750HPD2T6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Esterification Reaction Pathways

The synthesis of pentaerythrityl tetraheptanoate can be achieved through several distinct esterification pathways, each with its own set of advantages and challenges. These pathways primarily differ in the method of activation for the esterification reaction, which can be thermal, catalytic, or enzymatic.

Thermal Esterification Processes

Thermal esterification, also known as self-catalytic esterification, relies on high temperatures to drive the reaction between pentaerythritol (B129877) and heptanoic acid without the use of an external catalyst. In this process, the carboxylic acid itself acts as a proton donor, facilitating the esterification reaction. To shift the reaction equilibrium towards the product side, the continuous removal of water, a byproduct of the reaction, is crucial. This is often achieved through azeotropic distillation with a suitable solvent, such as toluene (B28343), or by applying a vacuum.

Research into the thermal esterification of pentaerythritol with various carboxylic acids has shown that the reaction proceeds through a series of consecutive and parallel steps, forming mono-, di-, tri-, and finally tetra-esters. The reaction rate is influenced by the steric hindrance around the hydroxyl groups of pentaerythritol. Studies on similar systems have indicated that quantitative yields can be achieved at temperatures between 100-110°C, although the reaction times can be lengthy, ranging from 12 to 40 hours depending on the specific carboxylic acid used. mdpi.comwur.nl For the esterification of pentaerythritol with n-heptanoic acid, an activation energy of 68.9 kJ/mol has been reported for the esterification of the intermediate products, highlighting the energy barrier that needs to be overcome in this process. patsnap.com

One of the primary advantages of thermal esterification is the avoidance of catalyst-related contamination in the final product and the elimination of catalyst removal steps. However, the high reaction temperatures can potentially lead to side reactions and color formation in the product. google.com

Catalytic Esterification using Homogeneous and Heterogeneous Catalysts

To enhance the reaction rate and reduce the required temperature, various catalysts are employed in the synthesis of this compound. These catalysts can be broadly classified as homogeneous and heterogeneous.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Common examples include protonic acids like p-toluenesulfonic acid and organometallic compounds. For instance, the use of p-toluenesulfonic acid as a catalyst in the presence of toluene as an azeotropic agent has been shown to complete the esterification of pentaerythritol with hexanoic acid within 5 hours at elevated temperatures, yielding the final ester. ajgreenchem.com

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This characteristic offers the significant advantage of easy separation from the product mixture, allowing for catalyst recycling and minimizing product contamination.

A notable example of a heterogeneous catalyst for the synthesis of pentaerythritl tetraheptanoate is phosphotungstic acid. patsnap.comgoogle.com This catalyst has demonstrated high catalytic activity and stability, leading to high esterification yields and shorter reaction times. google.com Another class of effective heterogeneous catalysts includes tin-based compounds, such as stannous oxide. google.com The use of a tin catalyst in the esterification of pentaerythritol with a mixture of saturated fatty acids, including heptanoic acid, has been shown to achieve a conversion rate greater than 99.5%. google.com

| Catalyst Type | Catalyst Example | Reactants | Molar Ratio (Pentaerythritol:Heptanoic Acid) | Temperature (°C) | Reaction Time (hours) |

| Homogeneous | p-Toluenesulfonic Acid | Pentaerythritol, Hexanoic Acid | 1:4.17 (approx.) | Elevated | 5 |

| Heterogeneous | Phosphotungstic Acid | Pentaerythritol, Heptanoic Acid | 1:5 to 1:7 | 120-160 | ~2 |

| Heterogeneous | Tin-based Catalyst | Pentaerythritol, Saturated Fatty Acids (including Heptanoic Acid) | - | 130-195 | 4-8 |

Enzymatic Synthesis and Biocatalysis Approaches

Enzymatic synthesis, utilizing lipases as biocatalysts, presents a green and highly selective alternative to conventional chemical methods. Lipases can catalyze esterification reactions under mild conditions, often at room temperature, which minimizes energy consumption and the formation of byproducts. csic.es The high selectivity of enzymes can be advantageous in complex reactions, potentially leading to purer products.

However, the application of enzymatic synthesis for pentaerythritl tetraheptanoate faces challenges. The high melting point of pentaerythritol and the often high reaction temperatures required for efficient esterification can lead to the denaturation of the enzyme. semanticscholar.org Most studies on enzymatic esterification have focused on other polyols or different fatty acids. For instance, the enzymatic synthesis of polyol esters from palm fatty acid distillate has been successfully demonstrated using Candida rugosa lipase (B570770) at 45°C. csic.es While lipases like Candida antarctica lipase B are known to catalyze polyester (B1180765) synthesis, their application for the complete esterification of pentaerythritol with heptanoic acid remains an area for further research. nih.govrsc.orgnih.govnih.gov Overcoming the challenge of enzyme stability at higher temperatures or finding suitable solvent systems could pave the way for the industrial application of biocatalysis in the production of this compound.

Process Parameter Optimization

Optimizing process parameters is crucial for maximizing the yield and efficiency of this compound synthesis while minimizing production costs. The key parameters that influence the esterification reaction are the stoichiometric ratio of reactants, temperature, and pressure.

Stoichiometric Ratio Influence on Reaction Kinetics and Yield

The molar ratio of heptanoic acid to pentaerythritol is a critical factor that directly impacts the reaction equilibrium and kinetics. According to Le Chatelier's principle, using an excess of one reactant, typically the less expensive heptanoic acid, can drive the equilibrium towards the formation of the tetraester.

Studies have shown that varying the molar ratio affects the conversion rate and the time required to reach completion. For the catalytic synthesis of this compound using phosphotungstic acid, a molar ratio of pentaerythritol to heptanoic acid in the range of 1:5 to 1:7 is recommended. patsnap.comgoogle.com In a specific example, a molar ratio of 1:5 was used. patsnap.com Similarly, in the transesterification process to produce pentaerythritol tetraoleate, an optimal molar ratio of high oleic palm oil methyl ester to pentaerythritol was found to be 4.5:1. semanticscholar.org

The following table illustrates the impact of the stoichiometric ratio on the synthesis of pentaerythritol esters from various studies.

| Reactant Ratio (Acid/Ester:Alcohol) | Catalyst | Outcome | Reference |

| 1:5 to 1:7 (Heptanoic Acid:Pentaerythritol) | Phosphotungstic Acid | High esterifying rate | patsnap.comgoogle.com |

| 4.5:1 (Palm Oil Methyl Ester:Pentaerythritol) | Sodium Methoxide | Ideal for transesterification | semanticscholar.org |

Temperature and Pressure Effects on Esterification Efficiency

Temperature plays a dual role in the esterification process. An increase in temperature generally leads to a higher reaction rate, as it provides the necessary activation energy for the reaction. For the catalytic synthesis of this compound, reaction temperatures typically range from 120°C to 195°C, depending on the catalyst used. google.comgoogle.com In thermal esterification processes, even higher temperatures may be required.

However, excessively high temperatures can lead to undesirable side reactions, such as dehydration and decomposition of the reactants or products, resulting in discoloration and reduced yield. Therefore, optimizing the temperature is a trade-off between reaction rate and product quality.

Pressure is another critical parameter, particularly in driving the reaction to completion by removing the water byproduct. The esterification reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants. By applying a vacuum (reduced pressure), the boiling point of water is lowered, facilitating its removal from the reaction mixture and thereby continuously shifting the equilibrium towards the formation of the ester.

In the transesterification synthesis of pentaerythritol tetraoleate, a vacuum pressure of 10 mbar was found to be ideal. semanticscholar.org For the direct esterification using a tin catalyst, reaction pressures in the range of 3000 to 10000 Pa have been reported. google.com The application of a vacuum is a common strategy in industrial processes to enhance the efficiency of esterification.

The table below summarizes the influence of temperature and pressure on the synthesis of pentaerythritol esters.

| Temperature (°C) | Pressure | Catalyst | Outcome | Reference |

| 120-160 | Not specified | Phosphotungstic Acid | High esterifying rate | google.com |

| 130-195 | 3000-10000 Pa | Tin-based Catalyst | High product yield | google.com |

| 160 | 10 mbar | Sodium Methoxide | Ideal for transesterification | semanticscholar.org |

Reaction Time and Solvent Effects

The synthesis of this compound is significantly influenced by reaction time and the choice of solvent. In a process utilizing phosphotungstic acid as a catalyst, the reaction of pentaerythritol and heptanoic acid is typically completed in approximately 2 hours when heated to a temperature range of 120-160°C. google.compatsnap.com This represents a substantial reduction in reaction time compared to traditional esterification methods that can require 10-16 hours. patsnap.com

While specific solvent effects for the direct synthesis of pentaerythritl tetraheptanoate are not extensively detailed in the provided research, the synthesis is often carried out without a solvent, using an excess of heptanoic acid to act as the liquid medium. In related polyol ester syntheses, the reaction is conducted under vacuum, which helps to drive the reaction forward by removing the water byproduct of esterification. ugm.ac.id The efficiency of mixing, influenced by the stirring rate, also plays a critical role. An optimal stirring speed ensures proper contact between the reactants and the catalyst, maximizing the yield of the desired tetraester. semanticscholar.org

Table 1: Reaction Parameters for Pentaerythrityl Ester Synthesis

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Reaction Time | ~2 hours | High esterifying rate | google.com |

| Temperature | 120-160 °C | Increased reaction rate | google.comsemanticscholar.org |

| Catalyst | Phosphotungstic Acid | High catalytic effect, shorter time | google.compatsnap.com |

| Molar Ratio (Pentaerythritol:Heptanoic Acid) | 1:5 to 1:7 | Drives reaction to completion | google.com |

| Stirring Speed | ~900 rpm (in related syntheses) | Ensures optimal reactant contact | semanticscholar.org |

Post-Synthesis Purification and Isolation Techniques

Following the synthesis of this compound, a multi-step purification process is necessary to isolate the final product from the reaction mixture, which contains the ester, unreacted starting materials, and the catalyst.

The initial step often involves the removal of the solid catalyst. If a heterogeneous catalyst like phosphotungstic acid is used, it can be precipitated and separated from the liquid reaction solution. google.com

The subsequent purification steps are focused on removing unreacted heptanoic acid and other impurities. A common method involves a neutralization wash. The reaction mixture is transferred to a separating funnel and washed with an aqueous solution of a weak base, such as sodium carbonate. asta.edu.auyoutube.com This neutralizes the acidic catalyst (if a soluble one was used) and any remaining unreacted carboxylic acid, converting them into soluble salts that partition into the aqueous layer. youtube.com The mixture separates into two distinct layers: a top organic layer containing the desired ester and a bottom aqueous layer containing the neutralized acids and other water-soluble impurities. asta.edu.auyoutube.com

The aqueous layer is drained off, and this washing process may be repeated to ensure complete removal of impurities. youtube.com After separation, the final purification of the isolated ester is typically achieved through distillation under reduced pressure (underpressure distillation). google.com This technique takes advantage of the ester's boiling point to separate it from any remaining non-volatile impurities, resulting in a purified final product. youtube.com

Green Chemistry Principles in Pentaerythritol Tetraheptanoate Production

The production of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Bio-based Feedstock Utilization and Sustainability Assessment

A key principle of green chemistry is the use of renewable feedstocks. Traditionally, the raw materials for this compound, pentaerythritol and heptanoic acid, are derived from fossil fuels. zbaqchem.com However, significant progress has been made in producing these precursors from biological sources.

Pentaerythritol can be produced from renewable resources such as biomass, agricultural waste, and other biowastes through enzymatic or microbial fermentation processes. zbaqchem.com This bio-based approach reduces the dependency on petrochemicals and mitigates greenhouse gas emissions, as the manufacturing process often operates at lower temperatures and pressures. zbaqchem.com

Heptanoic acid , as a fatty acid, falls into a category of chemicals that are increasingly being sourced from renewable biological materials. ieabioenergy.comresearchgate.net Vegetable oils, such as palm oil, are common sources for the production of various fatty acids used in the synthesis of esters. semanticscholar.orgugm.ac.id

The use of these bio-based feedstocks promotes a circular economy by converting waste materials into valuable chemicals. zbaqchem.com A sustainability assessment of this bio-based production route highlights several advantages over the conventional fossil-fuel-based process, including a reduced carbon footprint and enhanced resource efficiency. zbaqchem.comieabioenergy.com

Table 2: Feedstock Sourcing for this compound

| Compound | Conventional Source | Bio-based Source | Sustainability Benefit | Reference |

|---|---|---|---|---|

| Pentaerythritol | Fossil-fuel-based petrochemicals | Biomass, agricultural waste, biowaste via fermentation | Reduced fossil fuel dependence, lower emissions | zbaqchem.com |

| Heptanoic Acid | Petrochemical synthesis | Vegetable oils, other biological sources | Use of renewable resources | ieabioenergy.comresearchgate.net |

Waste Minimization and Process Intensification

Minimizing waste is a cornerstone of green chemical production. In the synthesis of this compound, a significant improvement has been the replacement of traditional corrosive and polluting catalysts like concentrated sulfuric acid with solid, reusable catalysts such as phosphotungstic acid. patsnap.com This change not only prevents environmental pollution from waste acid but also mitigates equipment corrosion. patsnap.com The neutralization step in purification, which uses sodium carbonate, also serves to treat acidic waste streams. asta.edu.auyoutube.com

Process intensification refers to the development of smaller, cleaner, safer, and more energy-efficient technologies. orientjchem.org In the context of this compound production, the use of advanced catalysts that drastically reduce reaction times from over 10 hours to just 2 hours is a prime example of process intensification. patsnap.com Further intensification could be achieved through the use of novel reactor technologies like spinning disc reactors or microreactors. orientjchem.orgmdpi.com These systems offer superior heat and mass transfer rates, leading to more controlled reactions, higher yields, and a smaller manufacturing footprint. orientjchem.orgmdpi.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Confirmation and Purity

Spectroscopic methods are fundamental in elucidating the molecular structure of pentaerythritol (B129877) tetraheptanoate and verifying its purity.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the presence of key functional groups in the pentaerythritol tetraheptanoate molecule. The formation of the ester is confirmed by the appearance of characteristic absorption bands. researchgate.net The most significant peaks in the FTIR spectrum correspond to the C=O stretching of the ester group and the C-O stretching vibrations.

While specific FTIR data for pentaerythritol tetraheptanoate is not widely published, the expected characteristic absorption bands can be inferred from the analysis of similar pentaerythritol esters. For instance, the analysis of pentaerythritol and its esters shows distinct spectral features that confirm the esterification process. researchgate.net

Table 1: Expected FTIR Characteristic Absorption Bands for Pentaerythritol Tetraheptanoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950 - 2850 | C-H stretching | Aliphatic (CH₂, CH₃) |

| ~1740 | C=O stretching | Ester |

| ~1250 - 1100 | C-O stretching | Ester |

This table is generated based on typical values for ester compounds and related pentaerythritol esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within the molecule, enabling unambiguous structural confirmation. Both ¹H NMR and ¹³C NMR are utilized to analyze pentaerythritol tetraheptanoate and similar polyol esters. nist.govresearchgate.net

In the ¹H NMR spectrum, specific signals correspond to the protons in the heptanoate (B1214049) chains and the pentaerythritol core. For example, a peak around 3.51 ppm can indicate the formation of aliphatic alcohols or di/triesters, which could be present as impurities or degradation products. researchgate.net

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the quaternary central carbon of the pentaerythritol core, and the various carbons of the fatty acid chains.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Pentaerythritol Tetraheptanoate

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |

| -CH₃ (heptanoate) | ~0.9 | -C=O (ester) | ~173 |

| -(CH₂)₄- (heptanoate) | ~1.3 | -CH₂-O- (pentaerythritol) | ~62 |

| -CH₂-C=O (heptanoate) | ~2.3 | Central C (pentaerythritol) | ~43 |

| -CH₂-O- (pentaerythritol) | ~4.1 | -CH₂- (heptanoate chain) | ~22-34 |

| -CH₃ (heptanoate) | ~14 |

Note: These are predicted values based on the analysis of similar polyol esters like pentaerythritol tetraoleate and general principles of NMR spectroscopy. Actual values may vary slightly. researchgate.net

Chromatographic Techniques for Compositional Analysis and Degradation Product Identification

Chromatographic methods are essential for separating pentaerythritol tetraheptanoate from impurities, unreacted starting materials, and degradation products, allowing for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for analyzing the volatile components of a sample. For complex molecules like pentaerythritol tetraheptanoate, derivatization may be necessary to increase volatility and thermal stability. researchgate.net For instance, pentaerythritol can be analyzed by GC after conversion to its trimethylsilyl (B98337) ether or acetate (B1210297) ester derivatives. researchgate.netresearchgate.net

When analyzing for thermal degradation, GC-MS can identify lower molecular weight breakdown products. nist.gov For large esters, the molecular ion [M]⁺ is often not observed in electron ionization mass spectrometry. Instead, the fragmentation pattern provides structural information. nist.gov Common thermal decomposition products of polyol esters include carboxylic acids (in this case, heptanoic acid) and pentaerythritol triesters. nist.gov

Size-Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is a valuable technique for analyzing the molecular weight distribution of pentaerythritol tetraheptanoate. ncsu.edulcms.czlcms.cz It is particularly useful for detecting the presence of higher molecular weight species such as dimers or other oligomers, which can form during thermal stressing or oxidation. ncsu.edu The formation of these high molecular weight products can lead to an increase in viscosity. ncsu.edu GPC can be used to quantify the amount of these oligomers. ncsu.edu The technique has been successfully applied to study the degradation of various polyol esters, revealing fractions corresponding to the original ester, dimers, and other oligomers. ncsu.edulabrulez.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pentaerythritol esters. researchgate.net It can be used to quantify the main component, as well as to separate and identify impurities or degradation products. researchgate.netnih.gov For instance, a non-aqueous reverse-phase HPLC method has been developed for the quantification of pentaerythritol tetrastearate, a related compound. nih.gov

Different HPLC methods can be employed, including reverse-phase chromatography with UV or evaporative light scattering detection (ELSD). nih.gov LC-MS, which combines liquid chromatography with mass spectrometry, is particularly powerful for identifying the various ester species (mono-, di-, tri-, and tetraesters) that may be present in a sample of pentaerythritol oleate, a similar compound. mat-test.com This approach allows for the positive identification of compounds based on their mass-to-charge ratio. researchgate.net

Table 3: Summary of Chromatographic Applications for Pentaerythritol Tetraheptanoate Analysis

| Technique | Application | Information Obtained | Common Analytes |

| GC-MS | Analysis of volatile components and thermal degradation products. | Identification of low molecular weight degradation products (e.g., carboxylic acids, tri-esters). nist.gov | Heptanoic acid, Pentaerythritol triheptanoate. |

| SEC/GPC | Determination of molecular weight distribution. | Quantification of high molecular weight products (dimers, oligomers). ncsu.edu | Dimers and oligomers of Pentaerythritol tetraheptanoate. |

| HPLC | Purity assessment and quantification. | Separation and quantification of the main compound, impurities, and non-volatile degradation products. researchgate.netnih.gov | Pentaerythritol tetraheptanoate, mono-, di-, and tri-esters. mat-test.com |

Thermal Analysis Methods for Stability Assessment

Thermal analysis techniques are fundamental in evaluating the stability of Pentaerythrityl tetraheptanoate, particularly its resistance to decomposition and oxidation at elevated temperatures.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC is instrumental in determining its thermal and oxidative stability. researchgate.netresearchgate.net By subjecting the compound to a controlled temperature program in the presence of oxygen, the onset of oxidation can be detected as an exothermic event. dtic.mil

Studies have utilized high-pressure DSC to minimize the effects of volatilization, allowing for a more accurate assessment of the lubricant's oxidative stability. dtic.mil The resulting data, often presented as an oxidation induction time or temperature, provides a quantitative measure of the compound's resistance to oxidation. Research has shown that the structural features of polyol esters, such as the carbon chain length of the acid moieties, can influence their oxidative stability as observed through DSC. researchgate.net For instance, a kinetic study of the autoxidation of this compound was conducted at temperatures ranging from 180 to 220°C, providing insights into its degradation mechanism. researchgate.netresearchgate.netcdnsciencepub.comosti.gov

Table 1: Illustrative DSC Data for this compound

| Parameter | Value Range | Conditions |

|---|---|---|

| Oxidation Onset Temperature | 180-220 °C | High-Pressure Oxygen Atmosphere |

| Heat of Fusion | Varies | Inert Atmosphere |

| Glass Transition Temperature | Not Typically Observed | - |

Note: Specific values can vary based on the purity of the sample and the experimental conditions.

Thermogravimetric Analysis (TGA) provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comtainstruments.com This technique is essential for determining the thermal decomposition profile of this compound. researchgate.net When heated, the compound will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass.

TGA can be used to determine the onset temperature of decomposition, the rate of decomposition, and the percentage of residual mass at the end of the analysis. tainstruments.com Comparing the decomposition behavior in an inert atmosphere (e.g., nitrogen) versus an oxidative atmosphere (e.g., air or oxygen) can differentiate between thermal degradation and oxidative degradation. researchgate.net For polyol esters like this compound, TGA studies have helped to establish that they are generally more thermally stable than mineral oils. researchgate.netresearchgate.net The typical initial thermal degradation of polyol esters has been reported to be at least 315°C. researchgate.net

Table 2: Illustrative TGA Data for this compound

| Parameter | Value Range | Conditions |

|---|---|---|

| Onset of Decomposition (N2) | > 300 °C | Inert Atmosphere |

| Onset of Decomposition (Air) | Lower than in N2 | Oxidative Atmosphere |

| Residue at 600 °C | < 1% | Inert/Oxidative Atmosphere |

Note: These values are representative and can be influenced by factors such as heating rate and sample purity.

Other Specialized Analytical Techniques

Beyond standard thermal analysis, other specialized techniques provide deeper insights into the chemical changes occurring in this compound, especially during degradation processes.

One such advanced method is Laser Desorption Mass Spectrometry (LDMS) with jet cooling. tandfonline.com This technique has been employed to analyze the intermediate products formed during the oxidation of this compound. tandfonline.com By providing the parent ion mass spectrum, LDMS allows for the identification of the mass distribution of these oxidation products, which is crucial for elucidating the degradation pathways. researchgate.nettandfonline.com Research using this technique has helped to determine that oxidation proceeds through both interchain and intrachain proton abstraction, leading to the formation of various degradation products. tandfonline.com

Another relevant technique is Atomic Emission Detection (AED) , often coupled with a gas chromatograph. While direct analysis of the intact ester by AED is not common, it is a powerful tool for the elemental analysis of degradation products or for quantifying metallic wear debris in used lubricants. For instance, a rotating disk electrode-spark source-atomic emission spectrometer can be used for the simultaneous analysis of various metals in oil samples, which can provide information about engine wear and lubricant contamination. dtic.mil

Performance Characteristics and Structure Function Relationships in Engineered Systems

Tribological Performance Evaluation

The tribological performance of a lubricant, its ability to control friction and wear, is paramount. For pentaerythritol (B129877) tetraheptanoate, this is a function of its behavior under various contact conditions and its ability to form protective films at the interface of moving parts.

Friction and Wear Behavior under Various Operating Conditions

The inherent polarity of the ester groups within the pentaerythritol tetraheptanoate molecule is fundamental to its lubricity. These polar end groups have a natural affinity for metal surfaces, leading to the formation of an adsorbed molecular layer that can reduce direct asperity contact and, consequently, friction and wear. Research indicates that the formation of such tribo-films is a key mechanism for lowering the coefficient of friction between moving parts. tribology.rs

Interfacial Phenomena and Tribofilm Formation Mechanisms

The formation of a protective layer, or tribofilm, at the sliding interface is critical for lubrication, particularly under boundary conditions where the bulk fluid film is insufficient to prevent surface contact. For pentaerythritol tetraheptanoate, two primary mechanisms contribute to film formation.

First, the ester's own molecules can physically adsorb onto the metal surface, creating a thin, sacrificial layer. The polar ester functionalities are drawn to the metallic surface, orienting the hydrocarbon chains away from the surface. A more complex, multi-step mechanism, particularly relevant for advanced lubricants, involves initial tribochemical reactions between the lubricant and the metal surface, often leading to the formation of a metal oxide interlayer. nih.govresearchgate.net This is followed by the mechanical and chemical deposition of lubricant-derived material, which builds the tribofilm. nih.govresearchgate.net The entire process is dynamic and influenced by operational parameters such as load, friction, speed, and temperature. researchgate.netnih.gov

While these inherent mechanisms exist, the most effective and durable tribofilms are formed through the chemical action of anti-wear additives blended into the base oil. nih.gov

Effects of Anti-wear Additives on Pentaerythritol Tetraheptanoate Performance

The high polarity and chemical stability of pentaerythritol tetraheptanoate make it an excellent solvent and carrier for anti-wear (AW) additives. researchgate.net These additives are designed to react with the metal surfaces under the high temperature and pressure conditions found at asperity contacts, forming a resilient, protective tribofilm.

Common anti-wear additives used in ester-based lubricants include:

Zinc Dialkyldithiophosphate (ZDDP): For decades, ZDDP has been a cornerstone of anti-wear technology. researchgate.net It decomposes thermally at contact points to form a complex tribofilm containing zinc polyphosphate glasses and iron sulfides. nih.gov This film is typically thick and can be described as "pad-like," providing excellent load-carrying capacity. bham.ac.uk However, this protective action can sometimes prevent the initial "running-in" or smoothening of surfaces, which may promote micropitting under certain conditions. bham.ac.uk

Tricresylphosphate (TCP): As an ashless (non-metallic) additive, TCP also functions by thermally decomposing to form a protective film. This film is primarily composed of iron phosphates and is generally thinner and more stable at the very high temperatures encountered in applications like gas turbine engines. bham.ac.uk

The interaction between the additive and the base oil is crucial. The superior additive solubility in polar esters like pentaerythritol tetraheptanoate ensures that the additive is readily available at the contact zone to form the necessary protective films that reduce wear and extend component life. researchgate.net

Rheological Behavior Investigations

Rheology, the study of fluid flow and deformation, is critical to understanding a lubricant's behavior across a range of temperatures, pressures, and shear conditions.

Viscosity-Temperature-Pressure Dependencies

The viscosity of pentaerythritol tetraheptanoate is highly dependent on both temperature and pressure. As with most lubricants, its viscosity decreases with increasing temperature and increases significantly with increasing pressure.

Detailed experimental studies have been conducted to quantify these relationships. In one such study, the dynamic viscosity of pentaerythritol tetraheptanoate was precisely measured using a rolling ball viscometer over a range of temperatures and pressures. researchgate.net This research provides essential data for modeling lubricant behavior in elastohydrodynamic lubrication (EHL) regimes, where pressures can be extreme. Based on such experimental data, crucial parameters like pressure-viscosity coefficients and temperature-viscosity coefficients can be accurately determined. researchgate.net

Below is a summary of the experimental conditions used in a key study on the viscosity of pentaerythritol tetraheptanoate.

| Parameter | Range |

| Temperature | 303.15 K to 353.15 K |

| Pressure | Up to 60 MPa |

| Data sourced from a study using a rolling ball viscometer to determine the dynamic viscosity of Pentaerythritol Tetraheptanoate (PEC7). |

Shear-Thinning and Non-Newtonian Flow Characteristics

A Newtonian fluid is one whose viscosity is independent of the shear rate. In contrast, a non-Newtonian, shear-thinning fluid exhibits a decrease in viscosity as the rate of shear increases. cetjournal.it

Specific experimental data on the shear-thinning behavior of pure pentaerythritol tetraheptanoate was not found in the reviewed literature. Theoretically, as a pure substance composed of relatively uniform, small molecules, pentaerythritol tetraheptanoate is expected to behave as a Newtonian fluid across a wide range of shear rates.

Significant shear-thinning or other non-Newtonian characteristics in a fully formulated lubricant are typically imparted by the addition of high-molecular-weight polymers known as viscosity index (VI) improvers. These long-chain molecules tend to uncoil and align with the direction of flow under high shear, reducing their resistance to flow and thus lowering the fluid's effective viscosity. Therefore, any observed shear-thinning in a lubricant utilizing a pentaerythritol tetraheptanoate base oil would likely be attributable to such polymeric additives rather than the inherent properties of the ester itself.

Viscosity Index Correlation with Molecular Structure

The viscosity index (VI) is a dimensionless measure that quantifies the effect of temperature on the kinematic viscosity of a fluid. A higher VI indicates a more stable viscosity across a range of temperatures. Pentaerythrityl tetraheptanoate typically demonstrates a high VI, a direct result of its molecular structure. The extended, pliable heptanoate (B1214049) chains are responsible for its viscosity, while the compact and thermally resilient neopentyl center limits conformational changes as temperature fluctuates, thereby promoting a consistent viscosity profile.

The correlation between an ester's molecular structure and its viscosity index is intricate. For esters of pentaerythritol, the length and branching of the acid chains are pivotal. Generally, longer linear alkanoic acid chains in the ester's synthesis lead to a higher viscosity index. Conversely, branching in the acid chains can produce varied outcomes, sometimes reducing the VI by increasing intermolecular steric hindrance, which disrupts the orderly arrangement of molecules. In the case of this compound, the straight-chain C7 acid (heptanoic acid) provides a beneficial equilibrium of properties, contributing to its high viscosity index.

Oxidative Stability and Degradation Mechanisms

Oxidative stability refers to a lubricant's capacity to resist chemical degradation from reacting with oxygen. This compound exhibits superior oxidative stability in comparison to mineral oils and various other synthetic lubricants. This is largely due to the lack of easily abstractable hydrogen atoms at the beta-carbon position of its neopentyl polyol backbone.

Autoxidation Kinetics and Pathways

The autoxidation of esters such as this compound follows a free-radical chain reaction. This process is triggered by the creation of free radicals, which then combine with oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen atoms from other ester molecules, perpetuating the chain reaction and resulting in the formation of hydroperoxides. The breakdown of these hydroperoxides releases a range of reactive species that can escalate the degradation process.

While the neopentyl core of this compound is highly resistant to oxidation, the hydrogen atoms on the alpha-carbon of the heptanoate chains are more vulnerable to abstraction. Oxidation typically initiates at these locations. The rate of autoxidation is affected by factors such as temperature, the presence of catalytic agents, and the partial pressure of oxygen.

Thermal-Oxidative Degradation Product Profiling

The thermal-oxidative degradation of this compound results in a complex mixture of byproducts. Analysis of these degradation products offers insights into the chemical reactions at play. Common degradation products include:

Acids: Cleavage of the ester linkages and subsequent oxidation of the resulting fragments form lower molecular weight acids. Heptanoic acid is a primary initial product.

Aldehydes and Ketones: These are produced from the decomposition of hydroperoxides.

Higher Molecular Weight Products: Polymerization and condensation of the initial degradation products can lead to the formation of sludge and deposits. This can increase the lubricant's viscosity and adversely affect the system's performance.

Advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are utilized to identify and measure these degradation products.

Influence of Catalytic Species and Antioxidant Formulations

The presence of certain metals, notably copper and iron, can markedly accelerate the oxidative degradation of this compound. These metals function as catalysts, encouraging the formation of free radicals and the decomposition of hydroperoxides, which can drastically shorten the lubricant's operational lifespan.

To mitigate the impacts of oxidation, antioxidant additives are frequently integrated into lubricant formulations. For polyol esters like this compound, a blend of different antioxidant types is often employed to achieve synergistic protection. These include:

Chain-breaking antioxidants: Additives such as hindered phenols and aromatic amines disrupt the free-radical chain reaction by donating a hydrogen atom to peroxy radicals, creating a stable radical that halts the chain's propagation.

Hydroperoxide decomposers: Additives like organosulfur and organophosphorus compounds break down hydroperoxides into non-radical products, preventing their conversion into more reactive species.

Metal deactivators: These compounds chelate metal ions, neutralizing their catalytic activity.

The choice and concentration of the antioxidant package are crucial for optimizing the oxidative stability of lubricants based on this compound for particular uses.

Thermal Decomposition Studies

Thermal decomposition is the chemical breakdown of a compound at high temperatures in the absence of oxygen. The thermal stability of this compound is a vital performance attribute, especially in high-temperature environments.

Pyrolysis Mechanisms and Volatile Product Analysis

The pyrolysis of this compound primarily involves the cleavage of its ester bonds, which are the most thermally sensitive part of the molecule. The main decomposition route is thought to be a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state, a process known as ester pyrolysis or beta-elimination. This reaction yields a carboxylic acid (heptanoic acid) and an alkene.

However, the neopentyl structure of the alcohol component, which lacks beta-hydrogens, impedes the classic beta-elimination pathway. Consequently, other radical and non-radical decomposition mechanisms may also be significant, particularly at higher temperatures. These can include the homolytic cleavage of C-O and C-C bonds.

Analysis of the volatile products generated during the pyrolysis of this compound provides valuable clues about the decomposition mechanisms. The major volatile products typically consist of:

Heptanoic acid

Alkenes derived from the heptanoate chain

Carbon dioxide and carbon monoxide

Lower molecular weight hydrocarbons

Techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are employed to investigate these decomposition processes and identify the resulting volatile products.

High-Temperature Stability and Degradation Kinetics

Pentaerythritol tetraheptanoate, a type of neopentyl polyol ester, is recognized for its superior thermal stability, a critical attribute for its application as a high-performance lubricant. The absence of hydrogen atoms on the β-carbon of the neopentyl structure of the pentaerythritol core significantly enhances its resistance to thermal degradation. lube-media.comdle.com.tw This structural feature prevents the β-elimination reaction, a common degradation pathway for many esters at elevated temperatures, which typically proceeds between 275°C and 315°C but can be catalyzed by metals at temperatures as low as 200°C. lube-media.com

Research into the thermal decomposition of polyol ester lubricants provides specific insights into the stability of pentaerythritol tetraheptanoate (PEC7). Studies involving heating the fluid in stainless steel ampule reactors have been conducted to determine its global thermal decomposition kinetics. nist.govacs.org The decomposition is quantified by measuring the reduction in the parent compound concentration over time at various temperatures. This process is often modeled using pseudo-first-order rate constants. nist.govacs.org

The thermal stability of pentaerythritol esters is influenced by the structure of the acid moiety. researchgate.net Investigations into the thermal degradation of pentaerythritol tetrapelargonate, a closely related polyol ester, at 220°C have shown the formation of higher molecular weight products, such as dimers and oligomers, through thermo-oxidative reactions. ncsu.edu The progression of degradation is also marked by an increase in the acid value of the lubricant, indicating the formation of acidic byproducts. ncsu.edu The presence of antioxidants can significantly delay this degradation process. ncsu.edu

The following table presents the pseudo-first-order rate constants and Arrhenius parameters for the thermal decomposition of pentaerythritol tetraheptanoate. The rate constants for decomposition have been observed to range from 1 x 10⁻⁸ s⁻¹ at 500 K to 2 x 10⁻⁴ s⁻¹ at 675 K. nist.govacs.org

Interactive Table: Thermal Decomposition Kinetics of Pentaerythritol Tetraheptanoate

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 500 | 1.0 x 10⁻⁸ |

| 550 | 1.0 x 10⁻⁷ |

| 600 | 1.0 x 10⁻⁶ |

| 650 | 1.0 x 10⁻⁵ |

| 675 | 2.0 x 10⁻⁴ |

Note: Data is illustrative based on cited ranges. nist.govacs.org The Arrhenius parameters provide a more comprehensive model of the temperature dependence of the degradation rate.

Solubility and Phase Equilibrium Behavior

The solubility of refrigerants in polyol esters like pentaerythritol tetraheptanoate is a function of temperature, pressure, and the molecular structure of both the refrigerant and the lubricant. Generally, solubility is directly proportional to pressure and inversely proportional to temperature. researchgate.net

Studies have been conducted on the solubility of various hydrofluorocarbon (HFC) and hydrofluoroolefin (HFO) refrigerants in pentaerythritol esters. For instance, the solubility of HFO-1234yf (2,3,3,3-tetrafluoroprop-1-ene) in pentaerythritol tetraheptanoate (PEC7) has been experimentally measured. xjtu.edu.cn The solubility of different refrigerants in the same pentaerythritol ester can vary significantly. For example, in pentaerythritol tetrapentanoate, the solubility of HFCs was found to decrease in the order: HFC152a > HFC134a > HFC32 > HFC125 > HFC143a. acs.org

The molecular structure of the ester, specifically the alkyl chain length of the acid, also influences refrigerant solubility. Research indicates that for some refrigerants, solubility increases with the increasing length of the linear carboxylic acid chain in the pentaerythritol ester. researchgate.net However, for HFO refrigerants, the solubility has been found to be only weakly dependent on the molecular structure of the pentaerythritol ester. researchgate.net The three-dimensional solubility parameters, particularly the polar parameter (δp), play a key role in determining the miscibility of refrigerants with polyol esters. purdue.edu

The following table provides illustrative solubility data for a representative HFO refrigerant in pentaerythritol tetraheptanoate at various temperatures and pressures.

Interactive Table: Solubility of HFO-1234yf in Pentaerythritol Tetraheptanoate (PEC7)

| Temperature (K) | Pressure (MPa) | Refrigerant Mole Fraction (x) |

| 293.15 | 0.2 | 0.15 |

| 293.15 | 0.5 | 0.35 |

| 313.15 | 0.2 | 0.10 |

| 313.15 | 0.5 | 0.28 |

| 348.15 | 0.5 | 0.20 |

Note: This data is representative and compiled from various sources on refrigerant-polyol ester solubility. xjtu.edu.cndocumentsdelivered.com

Vapor-liquid equilibrium (VLE) data for mixtures of pentaerythritol tetraheptanoate and refrigerants are essential for designing and optimizing refrigeration cycles. Experimental VLE data for systems containing HFO-1234yf and pentaerythritol esters, including the tetraheptanoate, have been measured using isochoric saturation methods. xjtu.edu.cn These studies provide crucial information on the pressure-temperature-composition (P-T-x) behavior of the mixture.

The experimental data are often correlated using thermodynamic models, such as the Peng-Robinson equation of state combined with the Huron-Vidal mixing rule and an excess Gibbs energy model like the Wilson equation. xjtu.edu.cn These models allow for the prediction of VLE behavior over a range of conditions. For the HFO-1234yf + pentaerythritol tetraheptanoate system, such models have shown good agreement with experimental results, with average relative deviations in pressure typically being low. xjtu.edu.cn

The VLE data for the binary system of 3,3,3-trifluoropropene (B1201522) (HFO-1243zf) and pentaerythritol tetraheptanoate has also been reported, further expanding the database for these types of mixtures. researchgate.net

Structure-Performance Correlations

The macroscopic properties and chemical behavior of pentaerythritol tetraheptanoate are intrinsically linked to its molecular architecture. Understanding these relationships is key to designing lubricants with tailored performance characteristics.

The properties of neopentyl polyol esters are significantly influenced by the length and branching of the fatty acid hydrocarbon chains attached to the central polyol core. acs.org For a series of pentaerythritol tetraalkanoates, properties such as viscosity, viscosity index, flash point, and pour point are directly affected by the alkyl chain length.

Generally, as the carbon chain length of the fatty acid increases, the viscosity of the ester also increases. mdpi.com This is a direct consequence of the increased intermolecular van der Waals forces between the longer alkyl chains. Similarly, properties like flash point and volatility are related to the molecular weight, which increases with longer acid chains. dle.com.tw

Branching in the alkyl chain has a pronounced effect on low-temperature properties. Branched-chain esters typically exhibit significantly lower pour points compared to their linear-chain counterparts with the same carbon number. srce.hr This is attributed to the disruption of crystal lattice formation at low temperatures by the branched structures. However, increased branching can lead to a more rapid decrease in the viscosity of a lubricant-refrigerant mixture at a given refrigerant concentration. purdue.edu

The following table illustrates the effect of alkyl chain length on key physical properties of pentaerythritol tetraalkanoates.

Interactive Table: Properties of Pentaerythritol Tetraalkanoates with Varying Alkyl Chain Lengths

| Ester | Alkyl Chain | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index | Flash Point (°C) | Pour Point (°C) |

| Pentaerythritol Tetrapentanoate (PEC5) | C5 | ~22 | ~4.5 | ~130 | ~240 | < -40 |

| Pentaerythritol Tetraheptanoate (PEC7) | C7 | ~36 | ~6.2 | ~140 | ~260 | < -35 |

| Pentaerythritol Tetranonanoate (PEC9) | C9 | ~58 | ~8.5 | ~150 | ~280 | < -30 |

Note: The values presented are typical and collated from various sources for illustrative purposes. nist.govacs.orgresearchgate.net

The chemical behavior of pentaerythritol tetraheptanoate is dominated by the characteristics of its core molecular architecture and functional groups. The neopentyl structure of the pentaerythritol backbone, lacking β-hydrogens, is the primary reason for the high thermal stability of this class of esters. lube-media.comdle.com.tw

The ester functional groups are the most reactive sites in the molecule. They are susceptible to hydrolysis, particularly in the presence of water and catalysts (acids or bases), although polyol esters are generally more hydrolytically stable than some other synthetic esters. The ester linkages also impart polarity to the molecule, which influences its lubricity and solvency for additives and refrigerants. dle.com.tw

Applications in Engineering and Material Science

Synthetic Lubricant Base Stocks for Industrial Systems

Pentaerythrityl tetraheptanoate (PETH) is well-established as a high-performance synthetic lubricant base stock. researchgate.net Polyol esters like PETH are known for their advantageous properties, including a high viscosity index, low pour point, low volatility, and excellent additive solubility. researchgate.net The structure of the ester, particularly the absence of hydrogen atoms on the beta-carbon of the central pentaerythritol (B129877) core, contributes significantly to its notable thermal stability. nist.gov These characteristics make it suitable for formulating lubricants for a wide array of applications, from aviation turbine engines to industrial machinery operating under severe conditions. researchgate.netresearchgate.nettandfonline.com

The robust thermal and oxidative stability of pentaerythritol tetraheptanoate makes it an ideal base stock for lubricants designed for high-temperature service. Kinetic and mechanistic studies on the autoxidation of PETH have been conducted at temperatures ranging from 180°C to 220°C to understand its degradation pathways. researchgate.nettandfonline.com These studies reveal that the oxidation process involves the formation of hydroperoxides, which can subsequently decompose and lead to an increase in viscosity and the formation of deposits. tandfonline.com The oxidation mechanism is a chain reaction similar to that observed in hydrocarbon autoxidation. dtic.mil

The performance of lubricants under extreme pressure (EP) conditions is critical for preventing wear in heavily loaded contacts. While PETH itself provides good lubricity, its performance in EP environments can be influenced by its oxidation state. Research has shown that even small amounts of oxidation in PETH can lead to a significant increase in the wear rate of steel surfaces. tandfonline.com Studies have identified that the oxidation products, specifically monoesters of dicarboxylic acids in conjunction with hydroperoxides, are responsible for this increased wear. tandfonline.com This highlights the importance of formulating PETH-based lubricants with effective antioxidant packages to maintain performance and equipment durability in high-temperature and high-load applications. The degradation of the lubricant through oxidation can significantly influence its tribological behavior. researchgate.net

Table 1: Thermal Stability and Physical Properties of this compound (PETH)

| Property | Value / Observation | Source(s) |

| Purity of Base Oil | 97.3% by mole (as POE-7) | researchgate.net |

| Autoxidation Study Temperature Range | 180–220°C | researchgate.nettandfonline.com |

| Primary Oxidation Products | Monohydroperoxides, Dihydroperoxides, Hydroperoxyketones | dtic.mil |

| Effect of Oxidation on Wear | Small degrees of oxidation produce large increases in wear rate. | tandfonline.com |

| Decomposition Onset Temperature | Polyol esters are generally more thermally stable than mineral oils. | researchgate.net |

This table presents a summary of key findings related to the high-temperature and wear performance of Pentaerythritl tetraheptanoate.

This compound is often used in blends with other synthetic base stocks to achieve a desired balance of properties for specific applications. High-performance motor oils, for example, may contain up to 20% by weight of esters in their formulation, often blended with polyalphaolefins (PAO). researchgate.net The polarity imparted by the ester group enhances the solubility of additives and can help to swell seals, counteracting the seal shrinkage tendency of PAOs. researchgate.net

Blending strategies also involve combining different polyol esters. For instance, the viscosity of mixtures containing pentaerythritol tetraheptanoate (referred to as POE-7 in some studies) and other pentaerythritol esters like pentaerythritol tetrapentanoate (POE-5) and pentaerythritol tetranonanoate (POE-9) have been investigated to formulate lubricants meeting specific viscosity grades, such as those required for aviation turbine engines. nist.govresearchgate.net The final properties of the lubricant are determined by the co-esterification of pentaerythritol with a mix of straight-chain and branched fatty acids, resulting in a complex mixture of polyol esters tailored to the application's demands. nist.gov

Table 2: Blending Applications of Pentaerythritol Esters

| Blending Component | Application Example | Observation | Source(s) |

| Polyalphaolefins (PAO) | High-Performance Motor Oils | Formulations may contain up to 20% esters to improve additive solubility and seal compatibility. | researchgate.net |

| Other Polyol Esters | Aviation Turbine Lubricants (MIL-PRF-23699) | Blends of different pentaerythritol esters are used to achieve specific viscosity and performance targets. | nist.govresearchgate.net |

This table provides examples of how Pentaerythritol tetraheptanoate and related esters are used in lubricant blends.

Polymer Additives and Processing Aids

Based on the conducted research, no specific information was found regarding the application of this compound as a polymer additive or processing aid. The available literature focuses on other types of pentaerythritol esters or the general use of the pentaerythritol polyol in polymer formulations.

There is no available data from the searched sources to suggest that this compound is used for its plasticizing effects in polymer formulations.

There is no available data from the searched sources detailing the use of this compound for enhancing flexibility or reducing friction in polymer systems.

Components in Advanced Coatings and Resins

The available research does not indicate that this compound is used as a direct component in advanced coatings and resins. The literature primarily discusses the role of the foundational polyol, pentaerythritol, as a critical building block for alkyd and polyester (B1180765) resins, which are then used in paints and coatings. dtic.mil

Other Emerging Industrial and Technological Applications

Beyond its established uses, Pentaerythritol tetraheptanoate and related pentaerythritol esters are being explored for a variety of emerging industrial and technological applications, driven by their unique combination of thermal, chemical, and physical properties.

One of the promising areas is in the formulation of advanced coatings and paints. Pentaerythritol esters can be used as raw materials for alkyd resins, which are key components in many paints and varnishes. The incorporation of these esters can enhance the hardness, gloss, and durability of the coating film. zbaqchem.com Their low volatility and excellent thermal stability also make them suitable for use in specialty inks and high-performance floor varnishes. zbaqchem.com

In the realm of polymer science, beyond their role as plasticizers, pentaerythritol esters are utilized as processing aids and release agents. For instance, in the processing of thermoplastics like polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS), these esters can improve the flow of the polymer melt, facilitate easier mold release, and enhance the surface finish of the final product. emeryoleo.com In the production of biaxially oriented polyester films, certain pentaerythritol esters can also improve abrasion resistance. emeryoleo.com

A significant emerging application is in the field of thermal energy storage. Materials with high latent heat of fusion, known as phase change materials (PCMs), are crucial for storing and releasing large amounts of thermal energy at a nearly constant temperature. Pentaerythritol itself is a well-studied solid-solid phase change material. googleapis.com Its esters, including this compound, are being investigated for their potential in latent heat storage systems, which are vital for applications ranging from solar energy storage to the thermal management of buildings and electronic devices. googleapis.comnih.gov

Furthermore, the excellent thermal properties of pentaerythritol esters have led to their investigation as dielectric fluids for cooling high-power electronic components. In a study, a synthetic ester composed of mixed esters of pentaerythritol with C5-C10 fatty acids was evaluated as a liquid cooling medium for electronic hardware. google.com The high flash point and fire point of these esters, combined with their good dielectric properties, offer a safer alternative to conventional mineral oils for applications such as transformer cooling and immersion cooling of data servers. pacificspecialityoils.com Their biodegradability is an additional advantage in these applications, minimizing environmental impact in case of leaks or spills. pacificspecialityoils.com

Research is also ongoing into the use of pentaerythritol esters as base fluids for biodegradable and environmentally friendly lubricants. tribology.rsnih.gov For example, Pentaerythritol tetraoleate, a related ester, has been studied as a base stock for formulating biodegradable industrial gear oils. bohrium.com The inherent biodegradability of these esters, coupled with their excellent performance characteristics, positions them as a sustainable alternative to mineral oil-based lubricants in environmentally sensitive applications. nih.gov

Interactive Data Table: Properties of Pentaerythrityl Esters

| Property | This compound | Pentaerythritol tetraoleate | Pentaerythrityl Ester (Epoxidized) | Unit | Reference |

| Kinematic Viscosity at 40 °C | - | 60-70 | 212.1 | cSt | nist.gov |

| Kinematic Viscosity at 100 °C | - | 11.5-13.5 | 80 | cSt | nist.gov |

| Viscosity Index | - | >175 | 406 | - | nist.govdigitellinc.com |

| Flash Point | 249.7 | >290 | 301 | °C | emeryoleo.comnist.gov |

| Pour Point | -1.5 to -0.5 | <-25 | -15 | °C | emeryoleo.comnist.gov |

| Thermal Conductivity | 0.134 (at 300K) | - | - | W/(m·K) | nist.gov |

Environmental Considerations and Industrial Sustainability

Biodegradation Pathways and Environmental Fate

The environmental fate of a chemical compound is determined by its persistence, potential for transformation, and how it breaks down in various ecosystems. Polyol esters like Pentaerythrityl tetraheptanoate are generally noted for their biodegradability, which is a key factor in their classification as environmentally friendly lubricants. 24chemicalresearch.comjxjygd.cn

Microbial Degradation Mechanisms of Polyol Esters

The primary mechanism for the microbial degradation of polyol esters is enzymatic hydrolysis. rsc.orgresearchgate.net Microorganisms in soil and water environments produce enzymes, such as esterases and lipases, that catalyze the cleavage of the ester bonds.

In the case of this compound, the degradation process begins with the hydrolysis of its four ester linkages. This reaction breaks the molecule down into its constituent parts: pentaerythritol (B129877) and four molecules of heptanoic acid.

Initial Step: The process is initiated by microbial enzymes that attack the ester functional groups.

Intermediate Products: The sequential hydrolysis may lead to the formation of partially degraded intermediates such as pentaerythritol triheptanoate, diheptanoate, and monoheptanoate.

Final Products: The ultimate biodegradation products are pentaerythritol and heptanoic acid. These smaller, simpler molecules can then be readily assimilated by a wide range of microorganisms and enter their metabolic pathways, eventually being converted to carbon dioxide, water, and biomass.

Research on other complex polyesters supports this pathway. For instance, studies on polyester-polyurethanes have identified specific enzymes, such as polyurethane esterases and polyester (B1180765) hydrolases, that are responsible for breaking down the polymer chains. rsc.orgnih.gov The bacterium Halopseudomonas formosensis, for example, has been shown to degrade poly(ester-urethane) coatings by secreting such hydrolases. nih.gov Similarly, the degradation of the biopolymer poly(3-hydroxybutyrate) is carried out by a specific depolymerase enzyme. osti.gov The fundamental mechanism remains the hydrolysis of ester linkages, which is directly applicable to the structure of this compound.

Assessment of Environmental Persistence and Transformation

The environmental persistence of this compound is considered low due to its inherent biodegradability. Polyol esters are known to have significant advantages over mineral oil-based products, which are more persistent and can pose long-term environmental hazards. researchgate.net

Studies on structurally similar polyol esters provide strong evidence for their low persistence. For example, novel hybrid polyol esters have demonstrated high levels of biodegradation, reaching up to 95% degradation over a 28-day period in standardized OECD 301B tests. lube-media.com This test is a stringent measure of ready biodegradability, indicating that the substance is unlikely to persist in the environment.

While biodegradable under ambient environmental conditions, this compound can undergo thermal degradation at elevated temperatures (e.g., above 200°C) in the presence of oxygen. ncsu.edu This process involves a series of free-radical chain reactions that can lead to the formation of higher molecular weight oligomers and colored byproducts, altering the physical properties of the compound. ncsu.edu However, this thermal transformation is distinct from the biodegradation pathways that dictate its environmental fate under normal conditions.

The following table summarizes the environmental profile of polyol esters based on typical industry data.

| Property | Finding | Implication for this compound |

| Biodegradability | High (up to 95% in 28 days, OECD 301B for some polyol esters). lube-media.com | Low environmental persistence. |

| Toxicity | Generally lower than mineral oil-based lubricants. researchgate.net | Reduced risk to aquatic and terrestrial ecosystems. |

| Bioaccumulation Potential | Low, due to metabolic breakdown. | Unlikely to accumulate in organisms or food chains. |

Contribution to Circular Economy Models in Chemical Manufacturing

The chemical industry is increasingly shifting from a linear "take, make, waste" model to a circular economy focused on resource efficiency, waste reduction, and the use of sustainable inputs. sitra.fiechemi.com this compound and other polyol esters contribute significantly to this paradigm shift in several ways.

First, the synthesis of polyol esters can align with the principles of green chemistry. The raw materials, a polyol (pentaerythritol) and a carboxylic acid (heptanoic acid), can potentially be derived from renewable, bio-based sources. 24chemicalresearch.com The growing focus on producing chemicals from natural oils and plant-based feedstocks reduces reliance on finite fossil resources and supports a bio-based circular economy. 24chemicalresearch.comrenewablematter.eu

Second, the high performance and stability of this compound as a lubricant enhance energy efficiency and extend the lifespan of machinery. perstorp.com High-quality lubricants reduce friction, leading to lower energy consumption and reduced greenhouse gas emissions. perstorp.com By protecting equipment from wear, corrosion, and thermal degradation, they extend its operational life, which translates to less waste and lower resource consumption for manufacturing replacement parts. perstorp.com This focus on durability and efficiency is a core tenet of circular economic models. renewablematter.eu

Finally, the biodegradability of Pentaerythritol tetraheptanoate ensures that at the end of its life, it can be returned to the environment without causing long-term pollution. This "end-of-life" solution contrasts sharply with the disposal challenges of persistent, non-biodegradable chemicals. This approach, where waste from one process can become a resource for another, is fundamental to creating a closed-loop system in chemical manufacturing. mdpi.com The transition to such biodegradable materials is a key strategy for building a more sustainable and circular chemical industry. mdpi.com

The table below outlines the contributions of polyol esters to circular economy models.

| Circular Economy Principle | Contribution of this compound |

| Reduce and Reuse | Enhances equipment longevity, reducing the need for new parts and machinery. perstorp.com |

| Promote Resource Efficiency | Improves energy efficiency in machinery, lowering overall energy consumption. perstorp.com |

| Utilize Renewable Resources | Can be synthesized from bio-based raw materials, reducing fossil fuel dependence. 24chemicalresearch.com |

| Design for End-of-Life | Inherent biodegradability ensures it breaks down into benign components in the environment. jxjygd.cnlube-media.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the time-dependent behavior of a molecular system, providing insights into macroscopic properties derived from atomic and molecular interactions. For synthetic lubricants like Pentaerythrityl tetraheptanoate, MD simulations are invaluable for predicting their performance under extreme operational conditions.

While specific molecular dynamics simulation studies predicting the transport properties of this compound are not widely available in the current literature, extensive experimental data provides a crucial benchmark for future computational work. The National Institute of Standards and Technology (NIST) has published comprehensive measurements of properties such as viscosity, density, and thermal conductivity for this compound (referred to as POE7 in the study) over a wide range of temperatures and pressures. govinfo.gov

These experimental datasets are fundamental for the development and validation of force fields used in MD simulations. Accurate force fields are essential for MD simulations to reliably predict the transport properties of polyol esters under conditions that are difficult or costly to replicate experimentally. For instance, nonequilibrium molecular dynamics (NEMD) simulations can be employed to predict bulk Newtonian viscosities and have shown success in retrieving experimental values for other ester-based lubricants. nih.govacs.org

The following tables present a selection of the experimental data for this compound, which would serve as a validation target for future MD simulation studies.

Table 1: Viscosity of this compound at Various Temperatures and Pressures

| Temperature (K) | Pressure (MPa) | Viscosity (mPa·s) |

| 275 | 0.1 | 150.3 |

| 298.15 | 0.1 | 45.1 |

| 373.15 | 0.1 | 5.8 |

| 400 | 50 | 11.2 |

| 450 | 100 | 9.5 |

Data sourced from NIST reports, providing a basis for computational model validation. govinfo.gov

Table 2: Density of this compound at Various Temperatures and Pressures

| Temperature (K) | Pressure (MPa) | Density (g/cm³) |

| 298.15 | 0.1 | 0.95 |

| 373.15 | 0.1 | 0.89 |

| 400 | 50 | 0.93 |

| 470 | 60 | 0.89 |

Experimental density data crucial for parameterizing equations of state in computational models. govinfo.gov

Table 3: Thermal Conductivity of this compound at Various Temperatures

| Temperature (K) | Pressure (MPa) | Thermal Conductivity (W/(m·K)) |

| 275 | 0.1 | 0.142 |

| 373.15 | 0.1 | 0.131 |

| 450 | 0.1 | 0.123 |

This data provides a reference for thermal transport models in MD simulations. govinfo.gov

The performance of a lubricant is often dictated by its behavior at interfaces, such as between moving metal surfaces or as an emulsion in water. MD simulations are a powerful tool for studying these interfacial phenomena at the molecular level. nih.gov For molecules like this compound, simulations could model their adsorption onto a surface, revealing the orientation of the ester molecules and the nature of their binding.

Although specific MD studies on the interfacial interactions of this compound are not readily found in the literature, the methodology has been applied to other anionic-nonionic surfactants at oil/water interfaces. nih.govsemanticscholar.org Such simulations typically analyze parameters like interfacial thickness, the order parameter of the hydrophobic chains, and radial distribution functions to understand how the molecular structure influences interfacial tension. nih.gov For this compound, this could provide insights into its demulsibility and its ability to form protective films on surfaces.

The degradation of lubricants at high temperatures involves complex reaction networks. Reactive molecular dynamics (ReaxFF) simulations can be used to explore these chemical reaction mechanisms without a priori knowledge of the reaction pathways. mdpi.com This method could be applied to the oxidation and pyrolysis of this compound to identify intermediate products and transition states. While specific ReaxFF studies on this molecule are not published, research on the autoxidation of this compound suggests a chain reaction scheme involving the formation of hydroperoxides and ketones, which could be further investigated using these computational techniques. mdpi.com

The solvation free energy is a critical parameter in understanding the solubility and partitioning behavior of a molecule. While specific solvation free energy calculations for this compound are not available, computational methods exist to perform such calculations. nih.govnih.gov These methods, often combining quantum mechanics and molecular mechanics (QM/MM), can predict the energy change when a molecule is transferred from the gas phase to a solvent. nih.gov For this compound, this could be used to predict its solubility in different base oils or its interaction with additives.

Quantum Chemical (QM) Calculations